[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate
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Overview
Description
[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, a benzoate ester, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate can be achieved through a multi-step process:
Formation of the imine group: The reaction between 4-methylbenzaldehyde and 2-aminonaphthalene in the presence of an acid catalyst can form the imine intermediate.
Esterification: The imine intermediate can then be reacted with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-carboxyphenyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its naphthalene moiety.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate exerts its effects depends on its specific application. For example, as a ligand in catalysis, it can coordinate to a metal center and facilitate the activation of substrates. In biological systems, it may interact with specific proteins or enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
[1-(phenyliminomethyl)naphthalen-2-yl] benzoate: Similar structure but lacks the methyl and dichloro substituents.
[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] benzoate: Similar structure but lacks the dichloro substituents.
Properties
Molecular Formula |
C25H17Cl2NO2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H17Cl2NO2/c1-16-6-10-19(11-7-16)28-15-22-20-5-3-2-4-17(20)8-13-24(22)30-25(29)21-12-9-18(26)14-23(21)27/h2-15H,1H3 |
InChI Key |
VXFPMAXBOPZQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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